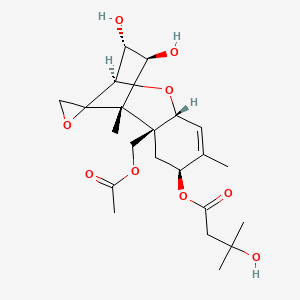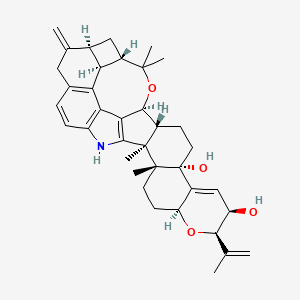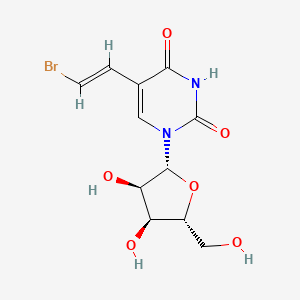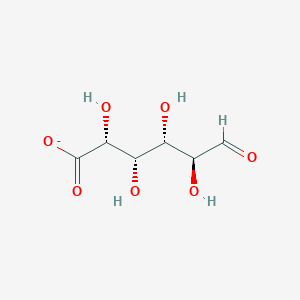![molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-ethylurea CAS No. 32897-26-0](/img/structure/B1231729.png)
1-[3-(Dimethylamino)propyl]-3-ethylurea
Übersicht
Beschreibung
“1-[3-(Dimethylamino)propyl]-3-ethylurea” is a chemical compound with the molecular formula C8H19N3O . It is a liquid at room temperature . It is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .
Synthesis Analysis
The synthesis of “1-[3-(Dimethylamino)propyl]-3-ethylurea” involves the reaction of N, N’-dimethylpropanediamine and carbon disulfide . This forms N, N’-Dimethylpropylthiourea .Molecular Structure Analysis
The molecular structure of “1-[3-(Dimethylamino)propyl]-3-ethylurea” is represented by the linear formula C8H19N3O . The average mass of the molecule is 173.256 Da .Chemical Reactions Analysis
This compound is a carboxyl- and amine-reactive crosslinker . It reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .Physical And Chemical Properties Analysis
“1-[3-(Dimethylamino)propyl]-3-ethylurea” is a liquid at room temperature . It has a flash point of 145.2°C and a boiling point of 316.5°C at 760 mmHg . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Preparation of Cabergoline
“1-[3-(Dimethylamino)propyl]-3-ethylurea” is used in the preparation of cabergoline , which is a dopamine receptor agonist . Cabergoline is primarily used to treat Parkinson’s syndrome .
Peptide Synthesis
This compound is also used in peptide synthesis . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. They are used in various fields of research, including drug discovery and development .
Preparation of 3′-Amino-3′-Deoxyadenosine-5′-Di- and Triphosphates
“1-[3-(Dimethylamino)propyl]-3-ethylurea” is used in the preparation of 3′-amino-3′-deoxyadenosine-5′-di- and triphosphates . These compounds are used in various biochemical research and drug development processes .
Preparation of Immunoconjugates
This compound is used in the preparation of immunoconjugates . Immunoconjugates are antibodies that have been chemically linked to a drug or a radioactive substance. They are used in targeted therapy for cancer treatment .
Wirkmechanismus
The mechanism of action of “1-[3-(Dimethylamino)propyl]-3-ethylurea” involves the formation of an amide bond. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUYARYEXGDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400678 | |
| Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-3-ethylurea | |
CAS RN |
32897-26-0 | |
| Record name | Edc urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDC UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cabergoline exert its effects within the body, and what are the downstream consequences?
A1: Cabergoline functions as a dopamine receptor agonist, displaying a high affinity for the D2 receptor subtype []. This interaction is particularly relevant in the pituitary gland, where dopamine serves as a primary regulator of prolactin secretion. By binding to D2 receptors, cabergoline mimics dopamine's inhibitory action, effectively reducing prolactin levels. [, ]. This mechanism has been demonstrated in both in vitro and in vivo studies, highlighting its potential in conditions characterized by hyperprolactinemia. [, ].
Q2: What is the structural characterization of cabergoline?
A2: Cabergoline is chemically defined as 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea. Its molecular formula is C26H37N5O2, and it possesses a molecular weight of 451.62 g/mol [].
Q3: Can you elaborate on the relationship between cabergoline and stress-induced sleep alterations, particularly regarding REM sleep?
A3: Research suggests a link between cabergoline's prolactin-lowering effects and changes in REM sleep, especially in the context of stress. In a study using a mouse model, pre-treatment with cabergoline was found to block the typical increase in REM sleep usually observed after restraint stress in male mice. Interestingly, this effect was not observed in female mice, despite cabergoline reducing basal REM sleep in this group. []. These findings suggest a complex interplay between cabergoline, prolactin, and sex-specific responses to stress, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)

![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)


![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)




![{4-[2,2-Bis(5-methyl-1,2,4-oxadiazol-3-YL)-3-phenylpropyl]phenyl}sulfamic acid](/img/structure/B1231665.png)

![[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B1231668.png)